Cas no 1848835-45-9 ((1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol)

(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol is a chiral amino alcohol featuring a rigid bicyclo[2.2.2]octane scaffold, which imparts steric constraint and structural stability. This compound is valuable in asymmetric synthesis, serving as a versatile building block for pharmaceuticals and catalysts due to its stereochemical control and functional group compatibility. The bicyclic framework enhances conformational rigidity, improving selectivity in enantioselective reactions. Its primary amine and hydroxyl groups offer dual reactivity for further derivatization, making it useful in ligand design and medicinal chemistry applications. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. Suitable for use under controlled conditions, it is typically handled in inert environments to preserve stability.
(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol structure
1848835-45-9 structure
Product Name:(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol
CAS No:1848835-45-9
MF:C10H19NO
MW:169.263962984085
CID:5692529
PubChem ID:130846603
Update Time:2025-08-05

(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.2]octane-2-methanol, α-(aminomethyl)-, (αS)-
    • (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol
    • EN300-1146914
    • 1848835-45-9
    • Inchi: 1S/C10H19NO/c11-6-10(12)9-5-7-1-3-8(9)4-2-7/h7-10,12H,1-6,11H2/t7?,8?,9?,10-/m1/s1
    • InChI Key: LMNCUKGFGMRJQN-SYZWKDNESA-N
    • SMILES: O[C@H](CN)C1CC2CCC1CC2

Computed Properties

  • Exact Mass: 169.146664230g/mol
  • Monoisotopic Mass: 169.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.059±0.06 g/cm3(Predicted)
  • Boiling Point: 311.7±15.0 °C(Predicted)
  • pka: 12.67±0.35(Predicted)

(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol Pricemore >>

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Additional information on (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol

Compound Introduction: (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol (CAS No. 1848835-45-9)

The compound (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol, identified by its CAS number 1848835-45-9, is a fascinating molecule with significant potential in the field of pharmaceutical research and development. This bicyclic amine derivative features a complex three-dimensional structure, which contributes to its unique chemical and biological properties. The presence of a stereocenter at the 1-position, as indicated by the (1S) configuration, adds an additional layer of complexity and interest for researchers exploring its applications.

In recent years, there has been growing interest in bicyclic compounds due to their structural rigidity and ability to mimic natural products found in biological systems. The specific scaffold of (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol makes it a promising candidate for further investigation in drug discovery. Its molecular structure, characterized by a bicyclo[2.2.2]octane ring system, provides a stable platform for functionalization and interaction with biological targets.

One of the most intriguing aspects of this compound is its potential role as a building block in the synthesis of more complex molecules. The amine functionality at the 2-position allows for further derivatization, enabling the creation of novel derivatives with tailored properties. This flexibility is particularly valuable in medicinal chemistry, where precise control over molecular structure is crucial for optimizing pharmacological activity.

Recent studies have highlighted the importance of stereoelectronic effects in determining the biological activity of molecules. The (1S) configuration of (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol may play a critical role in its interactions with biological targets, influencing both affinity and selectivity. Understanding these effects is essential for designing molecules that exhibit high efficacy while minimizing side effects.

The compound's potential applications extend beyond traditional drug discovery. Its unique structural features make it an attractive candidate for use in materials science and catalysis, where specialized molecular architectures are often required to achieve desired functionalities. The rigid bicyclic core provides stability, while the amine groups offer sites for further chemical modification.

In conclusion, (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol (CAS No. 1848835-45-9) represents a significant advancement in the field of chemical research. Its complex structure and versatile functional groups make it a valuable tool for exploring new pharmaceuticals and materials with tailored properties. As research continues to uncover the full potential of this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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